N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound features a 2,1,3-benzothiadiazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 2-methyl-1,3-thiazol-4-yl moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which enhances stability and intermolecular interactions, while the oxadiazole and thiazole groups contribute to diverse pharmacological activities, including enzyme inhibition and anticancer effects .
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O2S2/c1-6-14-10(5-22-6)12-16-17-13(21-12)15-11(20)7-2-3-8-9(4-7)19-23-18-8/h2-5H,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIGSLGHYNBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form an ester intermediate, which is then further reacted with various reagents to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research indicates potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens.
Medicine
Investigations into its medicinal properties have revealed potential applications in:
- Anticancer therapies: The compound has been evaluated for its cytotoxic effects on cancer cell lines.
- Anti-inflammatory treatments: It shows promise in inhibiting inflammatory mediators.
- Analgesic properties: Potential applications in pain management are being explored.
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique chemical structure makes it suitable for innovations in material science.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro studies demonstrated cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) cell line showed an IC50 value of 0.084 ± 0.020 mmol/L.
- A549 (lung cancer) cell line exhibited an IC50 value of 0.034 ± 0.008 mmol/L.
Antimicrobial Activity
The compound has shown efficacy against several bacterial strains:
- In vitro testing against Staphylococcus epidermidis revealed significant inhibitory effects.
Anti-inflammatory Activity
Research indicates that the compound can inhibit inflammatory mediators:
- Studies suggest mechanisms that could be beneficial in treating conditions characterized by inflammation.
Study on Anticancer Properties
A comprehensive study evaluated multiple derivatives of the compound against various cancer cell lines. The results indicated selective cytotoxicity towards malignant cells while sparing normal fibroblast cells.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial activity of the compound against resistant bacterial strains. The findings suggested strong interactions with bacterial proteins through docking studies.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (7a–l)
- Key Features : These compounds (e.g., 7c, 7d, 7l) share the 1,3,4-oxadiazole and thiazole motifs but differ in the substitution of a sulfanylpropanamide group instead of the benzothiadiazole-carboxamide .
- Physical Properties : Molecular weights range from 375–389 g/mol (e.g., C₁₆H₁₇N₅O₂S₂ for 7l), with melting points of 134–178°C .
- Biological Activity : Demonstrated potent urease inhibition (IC₅₀ = 2.1–12.3 µM) and low cytotoxicity (LD₅₀ > 500 µg/mL) .
(b) 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs
- Key Features : These analogs retain the thiazole-carboxamide core but replace the benzothiadiazole with a pyridinyl group. Synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines .
- Biological Activity : Focused on kinase inhibition, with structure-activity relationship (SAR) studies highlighting the importance of the pyridinyl group for binding affinity .
(c) 5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide Derivatives
- Key Features : These derivatives (e.g., 4a) feature a thiadiazole-carboxamide scaffold instead of oxadiazole-benzothiadiazole. Substituents like methylthio or benzylthio enhance lipophilicity .
- Physical Properties : Higher melting points (e.g., 177.8°C for 8a) due to increased planarity and crystallinity .
Physicochemical Properties
*Calculated using fragment-based methods. †Estimated based on benzothiadiazole’s electron-withdrawing nature.
Biological Activity
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its antifungal and antibacterial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One effective method includes the reaction of thiazole derivatives with oxadiazole intermediates under controlled conditions. The synthesis process has been documented in various studies, highlighting the importance of optimizing reaction conditions to achieve higher yields and purity.
Antifungal Activity
Several studies have evaluated the antifungal activity of related compounds containing the oxadiazole moiety. For instance, a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized and tested against plant pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Some derivatives exhibited moderate antifungal activity, suggesting that modifications to the oxadiazole structure can enhance efficacy against specific fungal strains .
Antibacterial Activity
Research into the antibacterial properties of benzothiadiazole derivatives indicates that they may possess significant activity against various bacterial strains. For example, compounds similar to N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that the incorporation of thiazole and oxadiazole rings may enhance membrane permeability and disrupt bacterial cell function .
Case Studies
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Antifungal Evaluation :
- In a study published in Molecules, several oxadiazole derivatives were synthesized and screened for antifungal activity. The results indicated that certain compounds demonstrated significant inhibition against tested fungal strains. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring could enhance antifungal potency .
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Antibacterial Screening :
- A comprehensive screening of benzothiadiazole derivatives showed promising antibacterial activity. For instance, compounds with electron-withdrawing groups exhibited improved activity against resistant bacterial strains compared to their parent compounds. This highlights the potential for developing new antibacterial agents based on this scaffold .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
